![molecular formula C19H27ClN4O3 B2773179 N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-chlorophenyl)ethanediamide CAS No. 1234981-82-8](/img/structure/B2773179.png)
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-chlorophenyl)ethanediamide
Descripción general
Descripción
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-chlorophenyl)ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butylcarbamoyl group, and a chlorophenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-chlorophenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The tert-butylcarbamoyl group can be introduced through a reaction with tert-butyl isocyanate. The final step involves the formation of the oxalamide linkage, which can be achieved through a condensation reaction with oxalyl chloride and the appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-chlorophenyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles.
Aplicaciones Científicas De Investigación
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-chlorophenyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-chlorophenyl)ethanediamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-chlorophenyl)ethanediamide can be compared with other similar compounds, such as:
- N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide
- 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one
These compounds share structural similarities, such as the presence of a piperidine ring and a tert-butylcarbamoyl group. the unique combination of functional groups in this compound gives it distinct chemical properties and biological activities.
Actividad Biológica
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-chlorophenyl)ethanediamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, therapeutic applications, and research findings regarding this compound.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
Property | Value |
---|---|
Molecular Weight | 406.5 g/mol |
Molecular Formula | C20H30N4O2 |
CAS Number | 1234844-29-1 |
Synthesis
The synthesis of this compound involves several steps:
- Formation of Piperidine Derivative : Tert-butylcarbamoyl chloride reacts with piperidine to yield a piperidine derivative.
- Coupling Reaction : The piperidine derivative is then coupled with 2-chlorophenyl ethylenediamine to form the final product.
- Purification : The compound is purified through crystallization or chromatography to ensure high purity suitable for biological testing.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may act as an enzyme inhibitor or receptor ligand, influencing various biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or bacterial infections.
- Receptor Modulation : It may bind to specific receptors, altering cellular signaling and impacting physiological responses.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains comparable to standard antibiotics like ciprofloxacin and fluconazole .
Anticancer Potential
In vitro studies have shown that compounds similar to this compound possess anticancer activities. They have been evaluated using assays such as the MTT assay, which measures cell viability and proliferation in cancer cell lines .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives, highlighting that certain compounds showed potent activity against resistant bacterial strains .
- Anticancer Activity : Another study focused on the anticancer potential of related compounds, revealing that some derivatives exhibited promising results in inhibiting tumor growth in vitro .
- Molecular Docking Studies : Advanced molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins, suggesting that they could serve as leads for drug development in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-chlorophenyl)ethanediamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Coupling the tert-butylcarbamoyl-piperidine intermediate with a chlorophenyl-containing moiety via amide bond formation. This may use reagents like propionyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Purification via silica gel column chromatography (e.g., eluting with ethyl acetate/hexane gradients) to isolate the product. Yield optimization requires controlled temperatures (e.g., 80°C for coupling reactions) and inert atmospheres .
- Validation : Monitor reactions using TLC and confirm intermediates via -NMR before proceeding to subsequent steps .
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR spectroscopy to verify proton environments and carbon backbone integrity. For example, the tert-butyl group’s singlet at ~1.4 ppm and the chlorophenyl aromatic signals between 7.2–7.6 ppm are critical markers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and rule out impurities.
- HPLC : Reverse-phase chromatography with UV detection (e.g., λ = 254 nm) to assess purity ≥95% .
Q. What safety precautions should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent uncontrolled reactions .
- Storage : Store at –20°C in airtight containers under nitrogen to prevent degradation .
Q. How can researchers determine the solubility profile of this compound for in vitro assays?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO (common stock solvent), followed by dilution in PBS or cell culture media. Use sonication or heating (≤37°C) to aid dissolution .
- Quantification : Measure saturation points via UV-Vis spectroscopy at λmax ~255 nm (if conjugated π-systems are present) .
Advanced Research Questions
Q. What experimental strategies are used to evaluate the compound’s receptor binding affinity and functional antagonism?
- Methodological Answer :
- Calcium Mobilization Assays : Use CHO-K1 cells expressing target receptors (e.g., CB1) loaded with fluorescent dyes (e.g., Calcein-4 AM). Measure intracellular Ca flux via automated plate readers (e.g., FlexStation) upon compound treatment. Calculate Ke values using Schild regression analysis .
- Radioligand Binding : Compete with -labeled ligands (e.g., CP-55940 for CB1) in membrane preparations. Determine IC and convert to K using Cheng-Prusoff equations .
Q. How can structural modifications improve the compound’s metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute labile groups (e.g., ester linkages) with stable analogs (e.g., amides or heterocycles). For example, replacing tert-butylcarbamoyl with cyclopropylcarbamoyl may enhance resistance to hepatic CYP450 enzymes .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., phosphonates) to improve bioavailability. Validate stability in simulated gastric fluid (pH 2.0) and human liver microsomes .
Q. What approaches resolve contradictions in pharmacological data across different assay systems (e.g., cell-based vs. tissue-based models)?
- Methodological Answer :
- Assay Cross-Validation : Compare results from calcium flux (cell-based) and isolated tissue contractility (e.g., guinea pig ileum for CB1 activity). Control for variables like receptor density and coupling efficiency .
- Solubility and Aggregation Checks : Use dynamic light scattering (DLS) to detect colloidal aggregates in assay buffers, which may cause false positives/negatives .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding poses in receptor active sites (e.g., CB1 transmembrane domain) using software like GROMACS. Focus on hydrogen bonding with Ser383 and hydrophobic interactions with Val282 .
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP, BBB permeability, and hERG liability. Prioritize derivatives with logP 2–4 and minimal hERG inhibition .
Propiedades
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(2-chlorophenyl)oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN4O3/c1-19(2,3)23-18(27)24-10-8-13(9-11-24)12-21-16(25)17(26)22-15-7-5-4-6-14(15)20/h4-7,13H,8-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIGDDVLIORQHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.